2-メチル-L-トリプトファン

説明

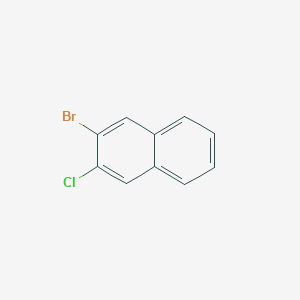

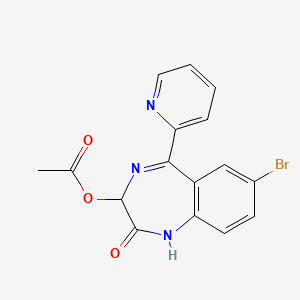

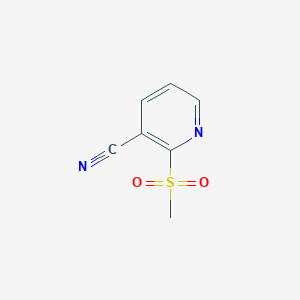

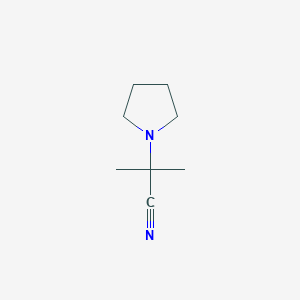

2-Methyl-L-tryptophan is an L-tryptophan derivative in which the hydrogen at position 2 on the indole ring is replaced by a methyl group . It has a role as a bacterial metabolite .

Synthesis Analysis

The synthesis of 2-Methyl-L-tryptophan involves several enzymes controlling the carbon flux to L-tryptophan . These enzymes process the precursor 2-methyl-L-tryptophan through reversible transamination and selective oxygenation . This initiates a highly reactive rearrangement in which selective C2-N1 bond cleavage via hydrolysis for indole ring-opening is closely coupled with C2’-N1 bond formation via condensation for recyclization and ring expansion in the production of a quinoline ketone intermediate .

Molecular Structure Analysis

The molecular formula of 2-Methyl-L-tryptophan is C12H14N2O2 . The structure of 2-Methyl-L-tryptophan includes an indole ring, which is a benzene ring fused to a pyrrole ring .

Chemical Reactions Analysis

The key expansion of an indole to a quinoline in the formation of quinaldic acid relies on the activities of the pyridoxal-5’-phosphate-dependent protein TsrA and the flavoprotein TsrE . These proteins act in tandem to process the precursor 2-methyl-L-tryptophan through reversible transamination and selective oxygenation .

Physical And Chemical Properties Analysis

The molecular weight of 2-Methyl-L-tryptophan is 218.25 g/mol . It is considered more or less hydrophobic depending on the many different hydrophobic/hydrophilic scales that have been developed over the years .

科学的研究の応用

生合成と代謝工学

2-メチル-L-トリプトファンは、トリプトファナーゼ酵素の基質です . 2-メチルインドールとL-セリンから、および2-メチルインドール、ピルビン酸、およびアンモニウムイオンから形成されます . この知識は、代謝工学で2-メチル-L-トリプトファンを制御された方法で生産するために使用できます。

産業的バイオ製造

トリプトファン誘導体、2-メチル-L-トリプトファンを含む、はトリプトファン代謝経路で産生されます . 化学、食品、ポリマー、製薬業界で広く使用されています . 生合成法は、代謝工学と合成生物学、およびシステム生物学を組み合わせています .

微生物発酵

L-トリプトファンとその誘導体、2-メチル-L-トリプトファンを含む、はさまざまな業界で広く使用されています . 微生物発酵は、L-トリプトファンを生産するために最も一般的に使用される方法です . この方法は、安価で再生可能な炭素源からのL-トリプトファンの環境に優しい合成を可能にします .

製薬用途

2-メチル-L-トリプトファンを含む、L-Trp代謝の主要な酵素は、現在癌学、皮膚科、および消化器病学の臨床試験で阻害剤の標的となっています .

癌研究

インドールアミン2,3-ジオキシゲナーゼ(IDO)は、予後不良の多くの癌で過剰発現している免疫調節酵素です . IDOは、トリプトファンをキヌレニン(KYN)に分解することによりT細胞免疫を抑制し、Tエフェクター細胞のアポトーシスを誘導し、T制御細胞を強化します . これは、腫瘍において強力な免疫抑制メカニズムを提供します .

食品および飼料添加物

L-トリプトファンとその誘導体、2-メチル-L-トリプトファンを含む、は近年、食品添加物および飼料への応用で大きな注目を集めています .

作用機序

Target of Action

2-Methyl-L-Tryptophan (2-MT) primarily targets the enzymes involved in the metabolism of L-Tryptophan . These enzymes include the pyridoxal-5’-phosphate-dependent protein TsrA and the flavoprotein TsrE . These proteins play a significant role in the biosynthesis of Thiostrepton, a thiopeptide antibiotic .

Mode of Action

The mode of action of 2-MT involves its processing through tandem transamination and selective oxygenation, which initiates a highly reactive rearrangement . This rearrangement involves selective C2 N1 bond cleavage via hydrolysis for indole ring-opening, closely coupled with C2 N1 bond formation via condensation for recyclization and ring expansion . This results in the production of a quinoline ketone intermediate .

Biochemical Pathways

2-MT affects the biochemical pathways of L-Tryptophan metabolism. L-Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via L-Tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

Repeated daily injections of 1-MT generated increasing plasma concentrations followed by a steady-state after two days .

Result of Action

The result of 2-MT’s action is the initiation of indole ring expansion in the biosynthesis of Thiostrepton . This indole ring-expansion mechanism is unusual and represents a new strategy found in nature for L-Tryptophan-based functionalization .

Action Environment

The action of 2-MT can be influenced by various environmental factors. For instance, the gut microbiota can influence L-Tryptophan metabolism, which 2-MT is involved in . Additionally, the efficacy and stability of 2-MT could potentially be affected by factors such as pH, temperature, and the presence of other compounds, although specific studies on these aspects are currently lacking.

将来の方向性

生化学分析

Biochemical Properties

2-Methyl-L-tryptophan participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to play a role in the metabolism of L-tryptophan, which is an essential amino acid required for protein synthesis . The enzymes involved in its metabolism, metabolites themselves, or their receptors represent potential therapeutic targets .

Cellular Effects

2-Methyl-L-tryptophan can have various effects on different types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Disruptions in L-tryptophan metabolism, which 2-Methyl-L-tryptophan is involved in, are reported in several neurological, metabolic, psychiatric, and intestinal disorders .

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-L-tryptophan involves its interactions at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the metabolism of L-tryptophan via the kynurenine and serotonin pathways .

Temporal Effects in Laboratory Settings

The effects of 2-Methyl-L-tryptophan can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Methyl-L-tryptophan can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Methyl-L-tryptophan is involved in several metabolic pathways. This includes any enzymes or cofactors that it interacts with. It also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

2-Methyl-L-tryptophan is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Methyl-L-tryptophan and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

(2S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJSOEWOQDVGJW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955096 | |

| Record name | 2-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33468-32-5 | |

| Record name | 2-Methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033468325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2C3UL6D63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Piperazine, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1601696.png)

![2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B1601708.png)